N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
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Overview
Description
N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a complex organic compound that features a benzothiazole ring fused with a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Propanamide Group: The benzothiazole intermediate is then reacted with a propanoyl chloride derivative under basic conditions to form the propanamide linkage.
Introduction of the Methoxybenzyl Group: Finally, the methoxybenzyl group is introduced via a nucleophilic substitution reaction, often using a methoxybenzyl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.
Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Material Science: Its structural properties contribute to the stability and functionality of the materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)ethanamide: Similar structure but with an ethanamide group instead of a propanamide group.
Uniqueness
N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H18N2O3S/c1-23-15-8-4-2-6-13(15)12-19-17(21)10-11-20-18(22)14-7-3-5-9-16(14)24-20/h2-9H,10-12H2,1H3,(H,19,21) |
InChI Key |
QDHJPEPLFYKCAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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